Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate: is a chemical compound with the molecular formula C14H19IN2O3 and a molecular weight of 390.22 g/mol . This compound is notable for its unique structure, which includes a tert-butyl group, an acetyl group, and an iodopyridine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate typically involves multiple steps, including the protection of functional groups, iodination, and carbamate formation. One common synthetic route includes:
Protection of the amine group: The starting material, 2-(6-acetyl-4-pyridinyl)ethylamine, is reacted with tert-butyl chloroformate to protect the amine group, forming the tert-butyl carbamate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate: undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate: is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyridine moiety can form halogen bonds with target proteins, while the carbamate group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 2-(6-acetyl-4-iodopyridin-2-YL)ethylcarbamate: can be compared with other similar compounds, such as:
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar tert-butyl carbamate structure but lacks the iodopyridine moiety, resulting in different chemical and biological properties.
Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate: This compound contains a more complex structure with additional functional groups, leading to different reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19IN2O3 |
---|---|
Molecular Weight |
390.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-acetyl-4-iodopyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H19IN2O3/c1-9(18)12-8-10(15)7-11(17-12)5-6-16-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19) |
InChI Key |
XHJKKYCZPONMHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
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